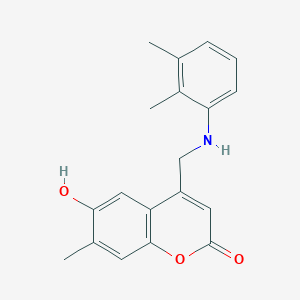
N-(4-amino-2-((2-(mesitylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
Molecular structure analysis often involves techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry. These can provide information about the compound’s 3D structure, the types of atoms present, their connectivity, and the compound’s molecular weight .Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo. This can include reactions with various reagents under different conditions, and studying the products formed .Physical And Chemical Properties Analysis
This involves studying properties like the compound’s melting point, boiling point, solubility in various solvents, stability under different conditions, and its reactivity with common chemical reagents .科学的研究の応用
Reductive Chemistry and Bioreductive Drugs
Research into compounds like 5-[N,N-Bis(2-chloroethyl)amino]-2,4-dinitrobenzamide (SN 23862) explores their selective toxicity for hypoxic cells, which is due to oxygen-inhibited enzymatic reduction. Such studies are crucial for developing novel bioreductive drugs that target hypoxic tumor cells, potentially applicable to compounds with similar functionalities (Palmer et al., 1995).
Bioactivation and DNA Crosslinking
The active form of CB 1954, a compound structurally related to the target molecule, demonstrates the ability to produce DNA-DNA interstrand crosslinks in cells. This highlights the potential of such compounds in cancer therapy, particularly in strategies that aim to damage the DNA of cancer cells selectively (Knox et al., 1991).
Kinesin Spindle Protein Inhibitors
Compounds like AZD4877, identified from a series of novel kinesin spindle protein (KSP) inhibitors, showcase the potential of such molecules in cancer treatment by arresting cells in mitosis. This suggests that compounds with similar moieties could be explored for their effects on cell division and cancer therapy (Theoclitou et al., 2011).
Anticancer and Antibacterial Applications
Research into derivatives of similar compounds has shown significant anticancer and antibacterial activities. For instance, certain naphthalene-1,4-dione derivatives exhibit promising antibacterial properties, suggesting that structurally related compounds could also be explored for their antimicrobial and antitumor potential (Ravichandiran et al., 2015).
Polyimide Synthesis
Studies on the synthesis of novel aromatic polyimides involving similar chemical moieties indicate applications in material science, particularly in developing high-performance polymers with specific thermal and mechanical properties (Butt et al., 2005).
作用機序
Safety and Hazards
将来の方向性
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 4-amino-2-thiouracil with 2-(mesitylamino)-2-oxoethyl trifluoroacetate, followed by the reaction with 3,4-difluorobenzoyl chloride to form the final product.", "Starting Materials": [ "4-amino-2-thiouracil", "2-(mesitylamino)-2-oxoethyl trifluoroacetate", "3,4-difluorobenzoyl chloride", "Triethylamine", "Dimethylformamide", "Methanol", "Ethyl acetate", "Sodium bicarbonate", "Water" ], "Reaction": [ "Step 1: 4-amino-2-thiouracil is reacted with 2-(mesitylamino)-2-oxoethyl trifluoroacetate in the presence of triethylamine and dimethylformamide to form the intermediate N-(4-amino-2-((2-(mesitylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)trifluoroacetamide.", "Step 2: The intermediate is then treated with 3,4-difluorobenzoyl chloride in the presence of triethylamine and dimethylformamide to form the final product N-(4-amino-2-((2-(mesitylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide.", "Step 3: The final product is purified by recrystallization from methanol and ethyl acetate, and washed with water and sodium bicarbonate solution." ] } | |
CAS番号 |
888425-87-4 |
分子式 |
C22H21F2N5O3S |
分子量 |
473.5 |
IUPAC名 |
N-[4-amino-6-oxo-2-[2-oxo-2-(2,4,6-trimethylanilino)ethyl]sulfanyl-1H-pyrimidin-5-yl]-3,4-difluorobenzamide |
InChI |
InChI=1S/C22H21F2N5O3S/c1-10-6-11(2)17(12(3)7-10)26-16(30)9-33-22-28-19(25)18(21(32)29-22)27-20(31)13-4-5-14(23)15(24)8-13/h4-8H,9H2,1-3H3,(H,26,30)(H,27,31)(H3,25,28,29,32) |
InChIキー |
SPQSYJCIPGOLDL-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NC(=C(C(=O)N2)NC(=O)C3=CC(=C(C=C3)F)F)N)C |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-(4-fluorophenyl)-6-(furan-2-ylmethyl)-1-methyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2575828.png)

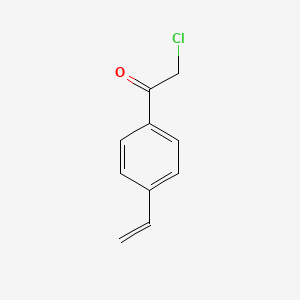
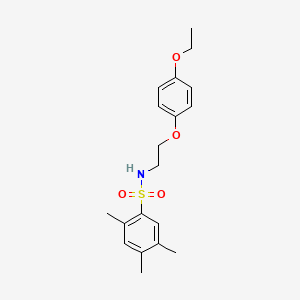
![N~4~-(4-methoxyphenyl)-N~6~,N~6~-dimethyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2575840.png)
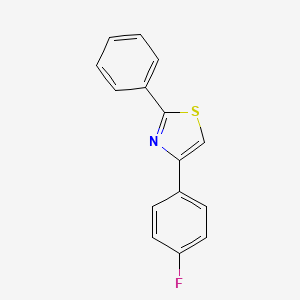
![1-(4-fluorophenyl)-3-(3-nitrophenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2575842.png)

![1-[(2-Methoxyphenyl)methyl]imidazole-4-carboxylic acid;hydrochloride](/img/structure/B2575845.png)
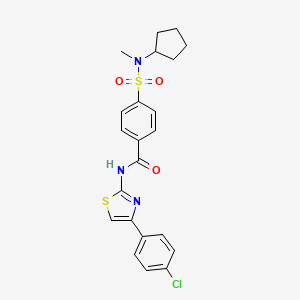
![Ethyl 6-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl}hexanoate](/img/structure/B2575847.png)

![3-[(pentanoyloxy)imino]-1-[3-(trifluoromethyl)benzyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B2575850.png)
